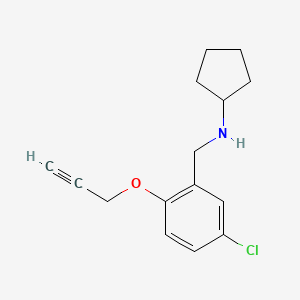
N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclopentanamine involves multiple steps. One common synthetic route includes the reaction of 5-chloro-2-(prop-2-yn-1-yloxy)benzyl chloride with cyclopentanamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclopentanamine undergoes various chemical reactions, including:
Scientific Research Applications
N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclopentanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclopentanamine involves its interaction with specific molecular targets. The compound acts as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s reactivity and biological effects .
Comparison with Similar Compounds
N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclopentanamine can be compared with similar compounds such as:
N-(5-Chloro-2-(prop-2-yn-1-yloxy)benzyl)cyclohexanamine: This compound has a similar structure but with a cyclohexane ring instead of a cyclopentane ring.
5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide: This compound has a methoxy group instead of the prop-2-yn-1-yloxy group.
The uniqueness of this compound lies in its specific reactivity and selectivity, which makes it a valuable compound for various applications .
Properties
CAS No. |
1239725-13-3 |
|---|---|
Molecular Formula |
C15H18ClNO |
Molecular Weight |
263.76g/mol |
IUPAC Name |
N-[(5-chloro-2-prop-2-ynoxyphenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C15H18ClNO/c1-2-9-18-15-8-7-13(16)10-12(15)11-17-14-5-3-4-6-14/h1,7-8,10,14,17H,3-6,9,11H2 |
InChI Key |
MQIDZOKTQSPZNG-UHFFFAOYSA-N |
SMILES |
C#CCOC1=C(C=C(C=C1)Cl)CNC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[(1-methyl-1H-pyrrol-2-yl)methyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603268.png)
![6-hydroxy-2-(propan-2-ylidene)-7-{[4-(pyrazin-2-yl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B603271.png)
![1-(2-methoxyethyl)-4,6-dimethyl-3-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B603272.png)
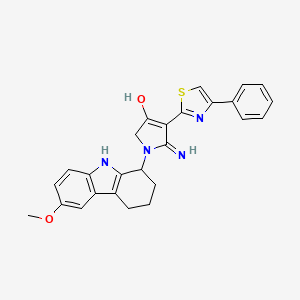
![2-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]-N,N-dimethylethanesulfonamide](/img/structure/B603276.png)
![N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B603278.png)
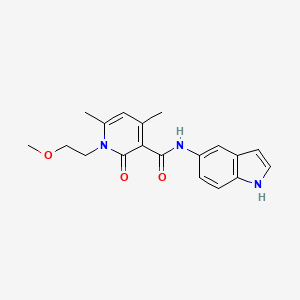
![2-chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B603281.png)
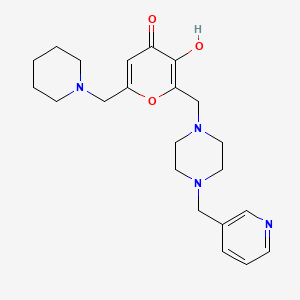
![3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B603283.png)
![(S)-N-(1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B603284.png)
![2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B603285.png)
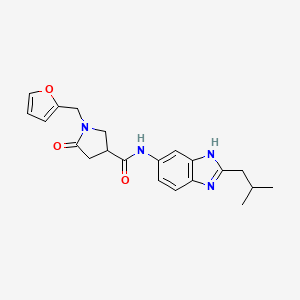
![3-[3-(1H-benzimidazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]-N-methylbenzamide](/img/structure/B603287.png)
